molecular formula C12H16O2 B3329621 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one CAS No. 61405-66-1

1-(3-Butyl-4-hydroxyphenyl)ethan-1-one

Cat. No.: B3329621
CAS No.: 61405-66-1
M. Wt: 192.25 g/mol
InChI Key: MIDFVTVDVVVHID-UHFFFAOYSA-N
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Description

1-(3-Butyl-4-hydroxyphenyl)ethan-1-one is an organic compound belonging to the class of phenolic compounds It features a phenyl ring substituted with a butyl group at the 3-position and a hydroxyl group at the 4-position, along with an ethan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-butylphenol is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

  • Reduction: The carbonyl group can be reduced to form an alcohol.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of corresponding alcohols.

  • Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3-Butyl-4-hydroxyphenyl)ethan-1-one has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex phenolic compounds.

  • Biology: The compound may have potential biological activities, such as antioxidant properties, which can be explored for therapeutic applications.

  • Medicine: Its derivatives could be investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: It can be used as an intermediate in the production of various industrial chemicals, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one exerts its effects depends on its specific application. For example, as an antioxidant, it may act by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(3-Butyl-4-hydroxyphenyl)ethan-1-one can be compared with other phenolic compounds such as:

  • BHT (Butylated Hydroxytoluene): Both compounds have antioxidant properties, but BHT is more commonly used in food and cosmetic industries.

  • Irganox 1098: This compound is structurally similar but has additional amide groups, making it more suitable for stabilizing polymers.

  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant with a longer alkyl chain, used in different industrial applications.

These compounds share similar antioxidant properties but differ in their molecular structure and specific applications.

Properties

IUPAC Name

1-(3-butyl-4-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-4-5-11-8-10(9(2)13)6-7-12(11)14/h6-8,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDFVTVDVVVHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=CC(=C1)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720303
Record name 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61405-66-1
Record name 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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